Home > Products > Screening Compounds P100206 > Denitro-morinidazole
Denitro-morinidazole - 1807608-40-7

Denitro-morinidazole

Catalog Number: EVT-3460715
CAS Number: 1807608-40-7
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Denitro-morinidazole is synthesized from morinidazole, which has been shown to exhibit superior efficacy compared to other nitroimidazoles like metronidazole and ornidazole in clinical settings. It is classified under the broader category of nitroimidazoles, known for their role in antibiotic therapy and their mechanism of action that involves the generation of reactive intermediates leading to microbial cell death.

Synthesis Analysis

Methods and Technical Details

The synthesis of denitro-morinidazole typically involves chemical modifications of the parent compound, morinidazole. The most common synthetic route includes:

  1. Reduction Reactions: Using reducing agents to modify the nitro groups present in morinidazole.
  2. Purification Techniques: Following synthesis, purification is often achieved through recrystallization or chromatographic methods to isolate the target compound from by-products.

For example, a study outlines a straightforward approach where morinidazole undergoes selective reduction under controlled conditions, yielding denitro-morinidazole with high purity levels confirmed through techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Molecular Structure Analysis

Structure and Data

Denitro-morinidazole retains the core structure of morinidazole but features specific modifications that enhance its pharmacological profile. The molecular formula can be denoted as C10_{10}H12_{12}N4_{4}O3_{3}, with a molecular weight of approximately 236.23 g/mol.

Key Structural Features:

  • Nitro Groups: Essential for the antimicrobial activity.
  • Imidazole Ring: Contributes to the compound's ability to penetrate microbial cells.
  • Hydrophilic Character: Enhances solubility in biological fluids.

The structural analysis can be visualized using techniques such as X-ray crystallography, providing insights into bond lengths and angles that are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Denitro-morinidazole undergoes various chemical reactions that are significant for its activity:

  1. Reduction Reactions: Involves the conversion of nitro groups into amines, which can enhance the compound's reactivity towards microbial targets.
  2. Nucleophilic Attack: The imidazole ring can participate in nucleophilic substitution reactions, further modifying the compound's structure and potentially its efficacy.

These reactions are typically studied under controlled laboratory conditions, employing spectroscopic methods to monitor changes in chemical composition over time.

Mechanism of Action

Process and Data

The mechanism by which denitro-morinidazole exerts its antimicrobial effects primarily involves:

  1. Formation of Reactive Metabolites: Upon reduction within microbial cells, denitro-morinidazole generates free radicals that damage DNA and other critical cellular components.
  2. Disruption of DNA Synthesis: The reactive intermediates interfere with nucleic acid synthesis, leading to cell death.

Research indicates that denitro-morinidazole's efficacy is enhanced against anaerobic bacteria due to its ability to penetrate cellular membranes effectively .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Denitro-morinidazole exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in water, which is advantageous for parenteral formulations.
  • Melting Point: Approximately 150-155 °C, indicating thermal stability under standard conditions.

These properties are crucial for determining suitable formulations for clinical applications, ensuring optimal bioavailability and therapeutic effectiveness.

Applications

Scientific Uses

Denitro-morinidazole is primarily utilized in clinical settings for treating infections caused by anaerobic bacteria. Its applications include:

  • Antimicrobial Therapy: Effective against infections where traditional antibiotics fail.
  • Research Studies: Used in pharmacokinetic studies to evaluate its absorption, distribution, metabolism, and excretion characteristics in human subjects.

Clinical trials have demonstrated its superior efficacy compared to other nitroimidazoles, making it a candidate for further development in antibiotic therapies .

Mechanistic Insights into Denitro-morinidazole Biosynthesis

Enzymatic Pathways for Nitro Group Reduction in Morinidazole Derivatives

Morinidazole ([R,S-1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol]) undergoes extensive nitro group reduction in humans and microbes, yielding denitro-morinidazole as a primary metabolite. This reductive transformation follows a well-defined six-electron transfer pathway: nitro (NO₂) → nitroso (NO) → hydroxylamino (NHOH) → amino (NH₂) [2] [6]. Human studies using ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) confirm that denitro-morinidazole constitutes a major urinary metabolite, accounting for ~21.2% of the administered dose after intravenous infusion [2].

The reduction exhibits stereoselectivity, with distinct metabolic profiles for R- and S-morinidazole enantiomers. In vitro assays with human liver microsomes (HLMs) demonstrate that UDP glucuronosyltransferase 1A9 (UGT1A9) indirectly influences denitration by catalyzing competing N⁺-glucuronidation at the morpholine nitrogen. This shunt pathway reduces nitroreduction efficiency by diverting substrate flux [2]. Additionally, cytochrome P450 (CYP) enzymes and NADPH:cytochrome P450 oxidoreductase (POR) contribute to the initial activation steps. POR transfers electrons via its flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) domains, generating the nitro anion radical (NO₂•⁻) as the first intermediate [6] [3].

Table 1: Metabolic Pathways of Morinidazole in Humans

MetaboliteBiotransformationPrimary Enzyme(s)Excretion (%)
Denitro-morinidazoleNitro reduction (NO₂→NH₂)POR, CYP, NTRs21.2
M8-1/M8-2N⁺-GlucuronidationUGT1A935.0
M7N-OxidationFlavin monooxygenases<5

Role of Microbial Nitroreductases in Denitro-morinidazole Formation

Microbial nitroreductases (NTRs) significantly accelerate morinidazole denitration, particularly in anaerobic environments. These enzymes are classified into oxygen-insensitive (Type I) and oxygen-sensitive (Type II) categories based on their reaction mechanisms and oxygen tolerance [3] [7]. Type I NTRs (e.g., E. coli NfsA and NfsB) catalyze two-electron transfers via hydride equivalents, directly generating hydroxylamine intermediates without radical leakage. In contrast, Type II NTRs (e.g., Clostridium enzymes) proceed through one-electron transfers, forming nitro anion radicals (NO₂•⁻) that undergo futile cycling in aerobic conditions, generating cytotoxic superoxide (O₂•⁻) [3] [6].

Bacterial NTRs exhibit substrate promiscuity toward 5-nitroimidazoles. Bacteroides fragilis expresses constitutively high NTR levels, enabling rapid morinidazole reduction at rates exceeding human hepatic enzymes by 4.7-fold under anaerobic conditions [4]. Genetic studies confirm that nfsA and nfsB deletions in E. coli reduce denitro-morinidazole yields by 78–92%, while overexpression increases reduction kinetics by 3.1-fold [3]. Structural analyses reveal that the FMN-binding pocket accommodates morinidazole’s morpholinopropanol chain through hydrophobic interactions with residues Phe124 and Trp132 (NfsB numbering), positioning the nitro group for nucleophilic attack [7].

Table 2: Microbial Nitroreductases Implicated in Morinidazole Reduction

Enzyme ClassRepresentative EnzymeCofactorMechanismAnaerobic Efficiency (kcat/Km, M⁻¹s⁻¹)
Type I (Major)E. coli NfsANADPH, FMN2-electron hydride transfer2.4 × 10⁴
Type I (Minor)E. coli NfsBNAD(P)H, FMN2-electron hydride transfer1.8 × 10⁴
Type IIC. sporogenes NrdBNADH, FAD1-electron radical transfer9.3 × 10³ (aerobic inactivation)

Comparative Analysis of Denitration Mechanisms Across 5-Nitroimidazole Analogues

Denitro-morinidazole formation shares mechanistic parallels with other 5-nitroimidazole drugs, but key differences arise from substituent electronic effects and steric accessibility. Electrochemical analyses show that morinidazole’s half-wave reduction potential (E₁/₂ = −486 mV) is 58 mV higher than metronidazole (−544 mV), indicating easier nitro group reduction due to the electron-donating morpholino group [5] [8]. This correlates with in vitro anaerobic MIC values against Bacteroides spp., where morinidazole (MIC₉₀ = 0.5 μM) exhibits 13-fold greater potency than metronidazole (MIC₉₀ = 6.6 μM) [4].

Resistance pathways further highlight mechanistic divergence:

  • Metronidazole resistance in Helicobacter pylori involves mutations in rdxA (encoding oxygen-insensitive NADPH nitroreductase) and frxA (NADPH flavin oxidoreductase), impairing NO₂ activation [3].
  • Morinidazole resistance emerges via efflux pump upregulation (e.g., hefABC in B. fragilis), reducing intracellular drug accumulation without altering NTR activity [3].
  • Tinidazole and secnidazole undergo slower denitration due to their bulkier 2-ethylsulfonyl and 2-propylsulfonyl substituents, which sterically hinder NTR binding [4] [8].

Enzyme kinetics reveal that nitroreductase selectivity varies substantially:

  • NfsA reduces morinidazole 5.3× faster than metronidazole (kcat = 18.7 vs. 3.5 min⁻¹)
  • NfsB prefers tinidazole (kcat = 22.1 min⁻¹) due to hydrophobic interactions with its sulfone moiety [7]

Properties

CAS Number

1807608-40-7

Product Name

Denitro-morinidazole

IUPAC Name

1-(2-methylimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

InChI

InChI=1S/C11H19N3O2/c1-10-12-2-3-14(10)9-11(15)8-13-4-6-16-7-5-13/h2-3,11,15H,4-9H2,1H3

InChI Key

OOTAAZUNLZJUJJ-UHFFFAOYSA-N

SMILES

CC1=NC=CN1CC(CN2CCOCC2)O

Canonical SMILES

CC1=NC=CN1CC(CN2CCOCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.